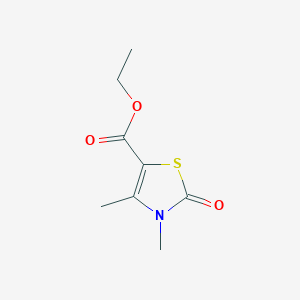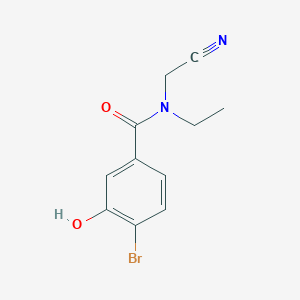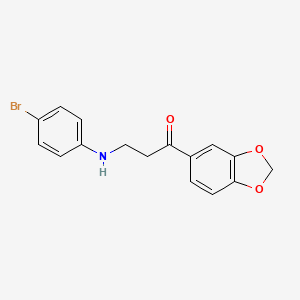![molecular formula C23H16N2O6 B2650539 Methyl 4-(2-(5-methylisoxazol-3-yl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl)benzoate CAS No. 874395-43-4](/img/structure/B2650539.png)
Methyl 4-(2-(5-methylisoxazol-3-yl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Methyl 4-(2-(5-methylisoxazol-3-yl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl)benzoate” is a complex organic compound. It contains several functional groups and rings, including a methylisoxazole ring, a chromeno[2,3-c]pyrrole ring, and a benzoate group .
Synthesis Analysis
The synthesis of such a complex molecule would likely involve multiple steps and various types of chemical reactions. Unfortunately, without specific information on this compound, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound can be inferred from its name. It likely has a complex, multi-ring structure with various functional groups. The isoxazole ring, in particular, is a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The isoxazole ring is known to participate in various reactions, including nucleophilic substitutions and additions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be determined by its molecular structure. For example, the presence of polar functional groups would likely make it somewhat soluble in polar solvents .Wissenschaftliche Forschungsanwendungen
Pharmacokinetics and Metabolism
Research on compounds like SB-649868, an orexin 1 and 2 receptor antagonist, highlights the importance of understanding the disposition, metabolism, and elimination pathways of pharmaceuticals in humans. For example, the study by Renzulli et al. (2011) on SB-649868 provided insights into its pharmacokinetics, showing almost complete elimination over a 9-day period, primarily via feces, with notable metabolites identified through high-performance liquid chromatography-mass spectrometry and NMR spectroscopy (Renzulli et al., 2011). Similar methodologies could be applied to study the title compound, focusing on its metabolic pathways, half-life, and principal circulating components in plasma to inform its potential therapeutic applications.
Amyloid Imaging and Neurodegenerative Diseases
Studies on imaging agents for amyloid plaques, such as the use of PIB in Alzheimer's disease research, underscore the utility of novel compounds in diagnosing and monitoring neurodegenerative diseases. Engler et al. (2007) investigated PIB retention in frontotemporal dementia, demonstrating its potential to differentiate between Alzheimer's disease and other forms of dementia (Engler et al., 2007). This suggests that exploring the binding affinity and specificity of new compounds to pathological markers can offer valuable tools for clinical diagnostics and therapeutic monitoring.
Exposure and Toxicology
Research on environmental and occupational exposure to toxic compounds, such as benzene, provides a framework for assessing the safety and health risks associated with chemical exposure. Bollati et al. (2007) explored DNA methylation patterns in subjects exposed to low-dose benzene, revealing epigenetic changes that could be induced by carcinogen exposure (Bollati et al., 2007). Investigating the toxicological effects and exposure risks of new chemicals, including potential genotoxicity and carcinogenicity, is crucial for understanding their safety profile and regulatory implications.
Drug Development and Clinical Applications
The development of novel pharmaceuticals, such as fomepizole for treating methanol toxicity, highlights the process of identifying, synthesizing, and clinically evaluating new therapeutic agents. Studies like the one by Brown et al. (2001) on the use of fomepizole in pediatric methanol poisoning cases demonstrate the clinical applications and benefits of novel treatments (Brown et al., 2001). Research on "Methyl 4-(2-(5-methylisoxazol-3-yl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl)benzoate" could similarly explore its therapeutic potential, pharmacological effects, and clinical applications in relevant diseases.
Wirkmechanismus
Zukünftige Richtungen
The future research directions for this compound would depend on its potential applications. For example, if it shows promise as a potential drug, future research might focus on optimizing its synthesis, studying its mechanism of action in more detail, and conducting preclinical and clinical trials .
Eigenschaften
IUPAC Name |
methyl 4-[2-(5-methyl-1,2-oxazol-3-yl)-3,9-dioxo-1H-chromeno[2,3-c]pyrrol-1-yl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16N2O6/c1-12-11-17(24-31-12)25-19(13-7-9-14(10-8-13)23(28)29-2)18-20(26)15-5-3-4-6-16(15)30-21(18)22(25)27/h3-11,19H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGUXSAQYNOHQRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)N2C(C3=C(C2=O)OC4=CC=CC=C4C3=O)C5=CC=C(C=C5)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]-4-(dimethylsulfamoyl)benzamide](/img/structure/B2650459.png)

![2-[3-{4-[2-(cyclopropylamino)-2-oxoethyl]phenyl}-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]-N-(2,3-dimethylphenyl)acetamide](/img/no-structure.png)
![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methyl-1H-indole-5-carboxamide](/img/structure/B2650466.png)
![3-(3-chloro-4-fluorophenyl)-1-{2-[(2H-1,2,3-triazol-2-yl)methyl]pyrrolidin-1-yl}propan-1-one](/img/structure/B2650468.png)
![2-[3-(Trifluoromethyl)phenoxy]quinoxaline](/img/structure/B2650469.png)
![2-[1,7-dimethyl-9-(3-methylphenyl)-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetic acid](/img/structure/B2650470.png)

![2-Methoxy-N'-[4-(trifluoromethyl)pyridin-2-yl]benzohydrazide](/img/structure/B2650472.png)

![2-[(2-Chloro-4-formyl-6-methoxyphenoxy)methyl]benzonitrile](/img/structure/B2650475.png)
![(E)-N-(benzo[d]thiazol-2-yl)-3-(2-chlorophenyl)-N-(pyridin-2-ylmethyl)acrylamide](/img/structure/B2650477.png)
![N-[(2,4-dichlorophenyl)methyl]-2-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)acetamide](/img/structure/B2650479.png)
